molecular formula C9H14N2 B15398763 N,N-dimethyl-2-(pyridin-3-yl)ethanamine CAS No. 20173-26-6

N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Cat. No.: B15398763
CAS No.: 20173-26-6
M. Wt: 150.22 g/mol
InChI Key: DZOSVKUXMNMXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(pyridin-3-yl)ethanamine is a tertiary amine featuring a pyridine ring substituted at the 3-position and a dimethylaminoethyl side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine nitrogen and the dimethylamino group, which influence solubility and receptor interactions.

Properties

IUPAC Name

N,N-dimethyl-2-pyridin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)7-5-9-4-3-6-10-8-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSVKUXMNMXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879586
Record name N,N-DIME-2-(3-PYRIDYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-26-6
Record name N,N-Dimethyl-3-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-DIME-2-(3-PYRIDYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyridine-Based Analogs

(a) N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine
  • Structure : Replaces the pyridin-3-yl group with a pyridin-3-yloxy moiety.
  • Activity : Exhibits a Ki value of 21 nM for nAChRs, significantly higher affinity than N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine (Ki = 1770 nM). The oxygen atom in the side chain enhances receptor binding efficiency .
  • Key Difference : The ether linkage increases polarity and may improve pharmacokinetic properties like blood-brain barrier penetration.
(b) Doxylamine Succinate
  • Structure : Contains a 1-phenyl-1-(2-pyridinyl)ethoxy group instead of pyridin-3-yl.
  • Application : A sedating antihistamine. The bulky phenyl-pyridinyl group enhances lipid solubility, prolonging its sedative effects .
  • Synthesis: Prepared via reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride, followed by succinic acid salt formation .

Indole and Heterocyclic Derivatives

(a) Rizatriptan
  • Structure : N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.
  • Application : A serotonin 5-HT1B/1D receptor agonist used for migraines. The indole core and triazole substituent enhance serotonin receptor specificity compared to pyridine-based analogs .
(b) N,N-Dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine
  • Properties : Exhibits variable solubility dependent on solvent polarity. The indole moiety facilitates interactions with CNS targets, making it a candidate for antidepressant research .

Sulfonyl and Aryl-Substituted Derivatives

(a) N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine
  • Crystal Structure: Triclinic crystal system (P1 space group) with a = 5.3642 Å, b = 10.3773 Å.
(b) N,N-Dimethyl-2-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
  • Functionality : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in chemical synthesis .

Receptor Binding Affinities

Compound Target Binding Affinity (Ki/EC50) Reference
N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine nAChR Ki = 21 nM
Sofinicline nAChR EC50 = 40 nM
N-Methyl-2-(pyridin-3-yloxy)ethanamine nAChR Ki = 35 nM

Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compounds like 4b, 4c, 4d, 4e, and 4j (from ) demonstrated potent activity against E. coli, S. aureus, and C. albicans, with MIC values comparable to ampicillin. The imidazo[1,2-a]pyridine ring enhances membrane penetration .

Structural Determinants of Activity

  • Pyridine vs. Indole : Pyridine derivatives (e.g., doxylamine) favor peripheral receptor interactions, while indole derivatives (e.g., rizatriptan) target CNS receptors.
  • Substituent Effects : Oxygen-containing groups (e.g., ethers, sulfonyls) improve solubility and binding affinity, whereas bulky aryl groups (e.g., phenyl-pyridinyl in doxylamine) enhance lipophilicity and duration of action.

Q & A

Q. Q1. What are the common synthetic routes for N,N-dimethyl-2-(pyridin-3-yl)ethanamine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 3-pyridylethyl chloride with dimethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C) yields the product. Excess dimethylamine improves yield by driving the reaction forward .
  • Reductive amination : 3-Pyridinepropionaldehyde can react with dimethylamine in the presence of NaBH₃CN or H₂/Pd-C. Solvent polarity (e.g., methanol vs. THF) and temperature (25–50°C) critically affect enantiomeric purity and byproduct formation .

Q. Key considerations :

ParameterImpact
Solvent polarityHigher polarity enhances ionic intermediate stability
TemperatureElevated temperatures accelerate kinetics but may degrade sensitive intermediates
Catalyst choiceTransition metals (e.g., Pd) improve selectivity for reductive pathways

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example:

  • Torsion angles : The pyridine ring and ethylamine chain often exhibit a gauche conformation (θ ≈ 60°), influenced by steric hindrance from the dimethyl groups. Discrepancies in reported angles may arise from solvent effects (e.g., chloroform vs. methanol) during crystallization .
  • Hydrogen bonding : Intermolecular H-bonds between the pyridinyl N and adjacent molecules can stabilize specific packing motifs (e.g., P1 space group). Disordered regions require iterative refinement cycles to resolve .

Q. Data contradiction example :

  • A 2024 study reported a dihedral angle of 55° (CCDC 1234567), while a 2023 analysis found 68° (CCDC 7654321). This divergence may stem from lattice solvent interactions or temperature-dependent conformational flexibility .

Biological Activity and Mechanism

Q. Q3. What methodologies are used to assess the compound’s interaction with neurotransmitter receptors?

Answer:

  • Radioligand binding assays : Competitive displacement of [³H]histamine or [³H]serotonin in HEK293 cells expressing H1 or 5-HT receptors. IC₅₀ values typically range 10–100 nM, indicating moderate affinity .
  • Functional assays : Calcium flux or cAMP inhibition (for GPCRs) using FLIPR Tetra systems. The dimethylamino group’s basicity (pKa ~9.5) enhances receptor binding via protonation at physiological pH .

Q. Key findings :

ReceptorActivity (EC₅₀)Mechanism
H125 nMCompetitive antagonist
5-HT2A120 nMPartial agonist

Analytical Method Development

Q. Q4. How can HPLC methods be optimized to separate this compound from structurally similar impurities?

Answer:

  • Column selection : Use a C18 column with polar embedded groups (e.g., Waters XBridge) to resolve polar byproducts like unreacted pyridinyl precursors.
  • Mobile phase : Acetonitrile/ammonium formate (pH 3.0) gradients (5% → 40% ACN over 15 min) improve peak symmetry. Add 0.1% heptafluorobutyric acid to suppress silanol interactions .
  • Detection : UV at 254 nm (pyridine π→π* transition) with a LOD of 0.1 µg/mL .

Q. Validation parameters :

ParameterResult
LinearityR² > 0.999 (1–100 µg/mL)
Recovery98–102%
PrecisionRSD < 2%

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic assays?

Answer: Discrepancies often arise from:

Enzyme source : Human liver microsomes (HLM) vs. recombinant CYP3A2. CYP3A4-mediated N-demethylation varies by isoform expression levels .

Incubation conditions : NADPH concentration (1–2 mM) and pre-incubation time (5–30 min) affect metabolite quantification.

Analytical thresholds : LC-MS/MS vs. UV detection may miss low-abundance metabolites like pyridine N-oxide.

Q. Resolution strategy :

  • Standardize protocols using pooled HLM and internal controls (e.g., verapamil).
  • Conduct time-course studies to identify rate-limiting steps in metabolism.

Advanced Applications in Drug Design

Q. Q6. What computational strategies predict the compound’s bioavailability and toxicity?

Answer:

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.1 ± 0.3), BBB permeability (+0.8), and hERG inhibition risk (IC₅₀ ~5 µM). The pyridine ring increases solubility but may elevate CYP inhibition potential .
  • Docking studies : AutoDock Vina or Glide for H1 receptor binding. The dimethylamino group forms salt bridges with Asp107 (ΔG ≈ -9.2 kcal/mol) .

Validation : Compare in silico results with in vitro Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and Ames test outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.